3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
3,6-Di-2-pyridyl-1,2,4,5-tetrazine undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique. It acts as electron-deficient diene in the inverse electron demand Diels Alder reaction.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper containing coordination polymers. It reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper containing coordination polymers. It reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives.
Brand Name:
Vulcanchem
CAS No.:
1671-87-0
VCID:
VC21220080
InChI:
InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H
SMILES:
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3
Molecular Formula:
C12H8N6
Molecular Weight:
236.23 g/mol
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
CAS No.: 1671-87-0
Cat. No.: VC21220080
Molecular Formula: C12H8N6
Molecular Weight: 236.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,6-Di-2-pyridyl-1,2,4,5-tetrazine undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique. It acts as electron-deficient diene in the inverse electron demand Diels Alder reaction. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper containing coordination polymers. It reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives. |
|---|---|
| CAS No. | 1671-87-0 |
| Molecular Formula | C12H8N6 |
| Molecular Weight | 236.23 g/mol |
| IUPAC Name | 3,6-dipyridin-2-yl-1,2,4,5-tetrazine |
| Standard InChI | InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H |
| Standard InChI Key | JFBIRMIEJBPDTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 |
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